Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Overview
Description
Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a heterocyclic compound that features a benzimidazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole moiety is known for its biological activity, making derivatives of this compound valuable in drug development and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization and ester formation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
1,2-Diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles: These compounds are selective cyclooxygenase-2 (COX-2) inhibitors and have been studied for their anti-inflammatory properties.
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness: Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern and the presence of an ester group, which can influence its reactivity and biological activity. This makes it a valuable scaffold for developing new compounds with tailored properties.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-3-4-8-9(5-7)12-6-11-8/h6-7H,2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGNMGGMGPHJIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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